2,2-Difluorocyclohexanamine

asymmetric synthesis chiral resolution stereochemistry

2,2-Difluorocyclohexanamine features a gem-difluoromethylene (CF₂) motif at the 2-position, delivering metabolically inert oxidative blocking that mono-fluorinated analogs cannot match. With XLogP3-AA = 1.2 and estimated ΔpKa ≈ –1.5 to –2.0, it provides balanced permeability and solubility for CNS lead optimization. Both free base (≥95%) and HCl salt (≥97%) are stocked across multiple suppliers, unlike the 3,3-difluoro isomer requiring 8–12 weeks custom synthesis. Single-enantiomer (R/S) forms available for chiral programs.

Molecular Formula C6H11F2N
Molecular Weight 135.15
CAS No. 921753-37-9
Cat. No. B3030571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclohexanamine
CAS921753-37-9
Molecular FormulaC6H11F2N
Molecular Weight135.15
Structural Identifiers
SMILESC1CCC(C(C1)N)(F)F
InChIInChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2
InChIKeyKATJLSLKDKAWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclohexanamine (CAS 921753-37-9) – Technical Profile and Procurement-Grade Specifications


2,2-Difluorocyclohexanamine (CAS 921753-37-9) is a gem-difluorinated alicyclic primary amine with the molecular formula C₆H₁₁F₂N and a molecular weight of 135.16 g/mol . The compound features two fluorine atoms at the 2-position of the cyclohexane ring, adjacent to the primary amine group, forming a gem-difluoromethylene (CF₂) motif . This structural feature positions it within the class of fluorinated cycloalkylamine building blocks widely employed in medicinal chemistry for the introduction of metabolically stable, conformationally biased amine-containing scaffolds into drug candidates . The compound is commercially available as the free base with typical purity specifications of ≥95% (NLT 95%) and is also supplied as the hydrochloride salt (CAS 921602-83-7) .

Why 2,2-Difluorocyclohexanamine Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Cyclohexanamine Analogs


The gem-difluoromethylene (CF₂) motif at the 2-position of 2,2-difluorocyclohexanamine imparts a distinct combination of physicochemical, metabolic, and conformational properties that are not achievable with non-fluorinated cyclohexanamine (CAS 108-91-8) or mono-fluorinated 2-fluorocyclohexanamine (CAS 1039741-13-3). The CF₂ group functions as a metabolically inert isostere that blocks oxidative metabolism at the adjacent position while simultaneously modulating amine basicity and lipophilicity [1][2]. In vitro microsomal clearance studies across homologous gem-difluorinated cycloalkane series demonstrate that gem-difluorination maintains or slightly improves metabolic stability relative to non-fluorinated counterparts, whereas mono-fluorination does not provide the same oxidative blocking effect [3]. Furthermore, the stereoelectronic influence of the adjacent gem-difluoro group alters the conformational equilibrium of the cyclohexane ring, with downstream effects on molecular recognition when the amine is incorporated into larger pharmacophores [4]. The evidence presented in Section 3 quantifies these differentiating properties.

2,2-Difluorocyclohexanamine – Comparative Evidence Guide for Scientific Selection


Chiral Resolution and Enantioselective Synthesis: (S)-2,2-Difluorocyclohexan-1-amine vs Racemic 2,2-Difluorocyclohexanamine

2,2-Difluorocyclohexanamine is commercially available as a single enantiomer, specifically (S)-2,2-difluorocyclohexan-1-amine hydrochloride (CAS 1638744-12-3) . This represents a critical procurement differentiator compared to the racemic mixture (CAS 921753-37-9). The (S)-enantiomer is obtained via chiral resolution using enantioselective chromatography or through asymmetric synthetic routes, enabling stereochemically defined incorporation into chiral drug candidates . In contrast, the comparator 4,4-difluorocyclohexanamine (CAS 458566-84-2) lacks a stereogenic center due to symmetric gem-difluoro substitution at the 4-position, and therefore offers no enantiomeric differentiation opportunity.

asymmetric synthesis chiral resolution stereochemistry

Metabolic Stability: In Vitro Human Microsomal Clearance of gem-Difluorocycloalkylamines vs Non-Fluorinated Cycloalkylamines

In vitro measurements of human microsomal intrinsic clearance (CL_int) across a homologous series of functionalized gem-difluorocycloalkanes (C3–C7) demonstrate that gem-difluorination either maintains or slightly improves metabolic stability compared to corresponding non-fluorinated cycloalkane derivatives [1][2]. Specifically, the gem-CF₂ motif acts as a metabolically inert blocking group that protects adjacent C–H bonds from cytochrome P450-mediated oxidative metabolism [3]. While direct microsomal clearance data for 2,2-difluorocyclohexanamine itself are not published in isolation, the compound belongs to this well-characterized series, and the class-level inference is supported by systematic studies of gem-difluorinated cyclohexane and cyclopentane amines.

metabolic stability ADME microsomal clearance DMPK

Lipophilicity Modulation: Calculated LogP of 2,2-Difluorocyclohexanamine vs Non-Fluorinated and Mono-Fluorinated Analogs

The gem-difluoro substitution at the 2-position of cyclohexanamine produces a predictable and moderate increase in lipophilicity relative to the non-fluorinated parent, while avoiding excessive hydrophobicity that could compromise solubility or promote off-target binding . The XLogP3-AA value for 2,2-difluorocyclohexanamine is reported as 1.2, which is higher than non-fluorinated cyclohexanamine (calculated LogP ≈ 0.8–1.0) but lower than trifluoromethyl-substituted cyclohexylamines (LogP typically >2.0) [1]. This intermediate lipophilicity profile balances membrane permeability with aqueous solubility, a critical consideration for oral bioavailability and CNS penetration [2].

lipophilicity LogP permeability physicochemical properties

Conformational Bias and Ring Puckering: Steroelectronic Effects of Adjacent gem-CF₂ vs Remote gem-CF₂ Substitution

The position of gem-difluoro substitution on the cyclohexane ring profoundly influences the conformational equilibrium and amine basicity due to stereoelectronic effects [1]. In 2,2-difluorocyclohexanamine, the CF₂ group is adjacent to the primary amine, creating a strong inductive electron-withdrawing effect that reduces amine basicity (estimated pKa reduction of 1.5–2.0 units relative to cyclohexanamine) and biases the ring conformation due to hyperconjugative and electrostatic interactions [2]. In contrast, 4,4-difluorocyclohexanamine (CAS 458566-84-2) places the CF₂ group remote from the amine, resulting in minimal perturbation of amine basicity and different ring puckering preferences. This positional effect has been exploited in medicinal chemistry to differentially modulate target binding and pharmacokinetic properties [3].

conformational analysis molecular recognition stereoelectronic effects

Synthetic Accessibility and Scale-Up: Deoxofluorination Route to 2,2-Difluorocyclohexanamine vs Alternative Fluorination Methods

2,2-Difluorocyclohexanamine is synthesized via deoxofluorination of 2-(trifluoroacetylamino)cyclohexanone using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by deprotection of the trifluoroacetyl group [1]. This route is established and scalable, with the compound available in gram quantities from multiple commercial suppliers (purity 95–98%) . In contrast, the synthesis of 3,3-difluorocyclohexanamine requires more complex sequences due to the need to install the gem-CF₂ group at a non-adjacent position relative to the amine, often necessitating multistep ring construction or rearrangement approaches . The 2,2-isomer benefits from the commercial availability of the precursor 2-(trifluoroacetylamino)cyclohexanone, whereas the 3,3-isomer lacks a similarly straightforward precursor.

synthetic methodology scale-up process chemistry

Priority Application Scenarios for 2,2-Difluorocyclohexanamine in Medicinal Chemistry and Chemical Biology


Design of Metabolically Stabilized Amine-Containing Pharmacophores

In lead optimization campaigns where primary amine-containing compounds exhibit rapid oxidative metabolism (N-dealkylation or ring hydroxylation), incorporation of 2,2-difluorocyclohexanamine as the amine moiety introduces a metabolically inert gem-CF₂ blocking group adjacent to the site of oxidative vulnerability. This strategy is supported by class-level microsomal clearance data showing maintained or improved metabolic stability in gem-difluorocycloalkylamine series relative to non-fluorinated analogs [1][2]. The approach is particularly relevant for CNS-targeted programs where metabolic stability directly impacts brain exposure and duration of action [3].

Enantioselective Synthesis of Chiral Drug Candidates Requiring Defined Stereochemistry

Programs developing chiral amine-containing therapeutics can procure (S)-2,2-difluorocyclohexan-1-amine hydrochloride (CAS 1638744-12-3) or the (R)-enantiomer as single-stereoisomer building blocks, eliminating the need for in-house chiral resolution or asymmetric synthesis . This contrasts with the achiral 4,4-difluorocyclohexanamine, which provides no enantiomeric differentiation. The defined stereochemistry is critical for programs where the absolute configuration at the amine-bearing carbon influences target binding affinity and selectivity .

Fine-Tuning Lipophilicity and Amine Basicity in Lead Series

Medicinal chemistry programs seeking to modulate LogP within an optimal range (typically 1–3 for oral bioavailability) can utilize 2,2-difluorocyclohexanamine (XLogP3-AA = 1.2) as a replacement for either non-fluorinated cyclohexanamine (LogP ≈ 0.8–1.0) or more lipophilic trifluoromethyl-substituted cyclohexylamines (LogP > 2.0) . The intermediate lipophilicity, combined with a moderate reduction in amine basicity (estimated ΔpKa ≈ –1.5 to –2.0 units relative to cyclohexanamine), provides a distinct physicochemical profile for balancing permeability and solubility [4].

Rapid SAR Exploration with Reliable Commercial Supply

For hit-to-lead and lead optimization programs requiring rapid iteration of amine-containing scaffolds, 2,2-difluorocyclohexanamine offers superior procurement reliability with stock availability from multiple suppliers at 95–98% purity . This contrasts with the 3,3-difluoro isomer, which typically requires 8–12 weeks lead time for custom synthesis, enabling faster turnaround for SAR studies and reducing project timeline risk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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